tert-Butyl 3-(ethylsulfonyl)azetidine-1-carboxylate
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Overview
Description
tert-Butyl 3-(ethylsulfonyl)azetidine-1-carboxylate: is a heterocyclic organic compound featuring an azetidine ring substituted with an ethylsulfonyl group and a tert-butyl ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 3-(ethylsulfonyl)azetidine-1-carboxylate typically involves the following steps:
Formation of the Azetidine Ring: Starting from a suitable azetidine precursor, the azetidine ring is formed through cyclization reactions.
Introduction of the Ethylsulfonyl Group: The ethylsulfonyl group is introduced via sulfonylation reactions, often using reagents like ethylsulfonyl chloride in the presence of a base such as triethylamine.
Esterification: The tert-butyl ester is formed by reacting the carboxylic acid derivative of the azetidine with tert-butyl alcohol under acidic conditions.
Industrial Production Methods
Industrial production methods for this compound often involve optimized versions of the above synthetic routes, focusing on yield, purity, and cost-effectiveness. Green chemistry principles, such as the use of less hazardous reagents and solvents, are increasingly being adopted.
Chemical Reactions Analysis
Types of Reactions
Oxidation: tert-Butyl 3-(ethylsulfonyl)azetidine-1-carboxylate can undergo oxidation reactions, particularly at the ethylsulfonyl group, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the ester group, converting it to the corresponding alcohol.
Substitution: The azetidine ring can participate in nucleophilic substitution reactions, where the ethylsulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted azetidines depending on the nucleophile used.
Scientific Research Applications
Chemistry
tert-Butyl 3-(ethylsulfonyl)azetidine-1-carboxylate is used as a building block in organic synthesis, particularly in the construction of complex heterocyclic compounds.
Biology and Medicine
In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design, especially in the development of inhibitors for specific enzymes or receptors.
Industry
In the chemical industry, it serves as an intermediate in the synthesis of agrochemicals, pharmaceuticals, and specialty chemicals.
Mechanism of Action
The mechanism by which tert-Butyl 3-(ethylsulfonyl)azetidine-1-carboxylate exerts its effects depends on its application. In drug design, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The ethylsulfonyl group can enhance the compound’s binding affinity and specificity through interactions like hydrogen bonding and van der Waals forces.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 3-(methylsulfonyl)azetidine-1-carboxylate
- tert-Butyl 3-(phenylsulfonyl)azetidine-1-carboxylate
- tert-Butyl 3-(isopropylsulfonyl)azetidine-1-carboxylate
Uniqueness
tert-Butyl 3-(ethylsulfonyl)azetidine-1-carboxylate is unique due to the specific size and electronic properties of the ethylsulfonyl group, which can influence its reactivity and interactions in chemical and biological systems. Compared to its analogs, it may offer distinct advantages in terms of solubility, stability, and binding characteristics.
Properties
IUPAC Name |
tert-butyl 3-ethylsulfonylazetidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO4S/c1-5-16(13,14)8-6-11(7-8)9(12)15-10(2,3)4/h8H,5-7H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWIMJKGQSVGSGH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1CN(C1)C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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